(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a complex organic compound characterized by a unique molecular structure that includes a pyrrolidine ring. The compound has the molecular formula and a molecular weight of approximately 178.23 g/mol. It features specific stereochemistry, with cyclopropyl and ethyl substituents at the 3 and 4 positions, respectively, along with a carbonitrile group at the 3 position and a ketone group at the 2 position. This structural configuration influences its chemical reactivity and potential biological activity .
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities. Its specific configuration and functional groups suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and analgesic agents .
The synthesis of (3R,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can be achieved through various methods:
Technical details regarding the synthesis often include reaction conditions such as temperature, solvent choice, and catalysts used to optimize yields and selectivity .
The molecular structure of (3R,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is defined by its stereochemistry and functional groups:
The compound's structure can be represented using its SMILES notation: N#C[C@]1(C2CC2)C(NC[C@H]1CC)=O
, indicating the stereochemical configuration at specific chiral centers .
(3R,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile participates in several types of chemical reactions:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities .
The mechanism of action for (3R,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is hypothesized based on its structural features:
Computational models are often employed to predict these interactions and elucidate potential pharmacological effects.
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several scientific uses:
The unique structural features of this compound make it a valuable candidate for ongoing research in medicinal chemistry .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0